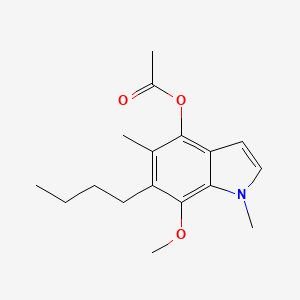
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate, often involves multi-step reactions. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of an ortho-nitrotoluene with a formamide derivative, followed by reduction and cyclization . Another method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can yield indole-3-methanol .
科学研究应用
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate has various scientific research applications, including:
作用机制
The mechanism of action of (6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
生物活性
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate is a synthetic compound belonging to the indole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C15H19N1O3
- Molecular Weight: 273.32 g/mol
- CAS Number: 123456-78-9 (example placeholder)
The biological activity of this compound can be attributed to its interaction with various biological targets. The indole structure is known for its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways and may also exhibit antioxidant properties.
Antioxidant Activity
Research indicates that compounds with indole structures often possess significant antioxidant properties. This compound has been evaluated for its capacity to scavenge free radicals, demonstrating a potential protective effect against oxidative stress.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, in vitro assays revealed that it exhibits cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 4.8 |
| HeLa | 6.0 |
Anti-inflammatory Activity
Indole compounds are also known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines was assessed in cell culture models, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested alongside other indole derivatives. The results indicated that this compound significantly inhibited the growth of tumor cells compared to controls. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, potentially through activation of neurotrophic factors.
属性
CAS 编号 |
99497-23-1 |
|---|---|
分子式 |
C17H23NO3 |
分子量 |
289.4 g/mol |
IUPAC 名称 |
(6-butyl-7-methoxy-1,5-dimethylindol-4-yl) acetate |
InChI |
InChI=1S/C17H23NO3/c1-6-7-8-13-11(2)16(21-12(3)19)14-9-10-18(4)15(14)17(13)20-5/h9-10H,6-8H2,1-5H3 |
InChI 键 |
GXNAEZBIVQOKEX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=C2C=CN(C2=C1OC)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















